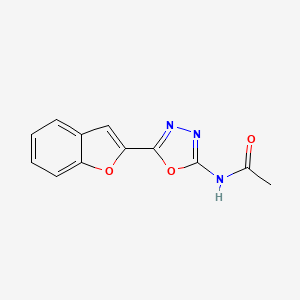

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For example, a novel series of thiazolo [3,2-a]benzimidazole derivatives containing a benzofuran nucleus have been synthesized . The key intermediate, substituted benzimidazol-sulfanyl benzofuran ethanone, was prepared by refluxing the mixture of substituted 2-acetyl benzofuran and substituted 2-mercaptobenzimidazole in acetic acid . The cyclization of these compounds using polyphosphoric acid furnished the corresponding 6-substituted benzofuran thiazolo [3,2- a ]benzimidazoles .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include refluxing, cyclization, and Mannich reaction . For example, the cyclized compounds were subjected to a Mannich reaction to give corresponding Mannich bases .Scientific Research Applications

Antibacterial and Antimicrobial Activities

Several studies have synthesized derivatives of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide and evaluated their antibacterial and antimicrobial effectiveness. For instance, Ramalingam et al. (2019) synthesized derivatives that showed significant antibacterial activity, indicating potential for developing new antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives and screened them against both Gram-negative and Gram-positive bacteria, exhibiting moderate to high activity (H. Khalid et al., 2016).

Synthesis and Characterization

The synthesis and characterization of these compounds have been a focal point to explore their potential applications. For instance, Rehman et al. (2016) detailed the synthesis process of N-substituted derivatives, highlighting their antimicrobial and hemolytic activities. These compounds were active against selected microbial species, indicating their potential for further biological screening (A. Rehman et al., 2016).

Potential for Pharmacological Applications

Research has also explored the potential pharmacological applications of these compounds. Nath et al. (2021) designed and synthesized derivatives and evaluated them for anticonvulsant activities, showing significant efficacy against seizures in preclinical models (R. Nath et al., 2021). This suggests a promising area for developing new anticonvulsant drugs.

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that the compound may interact with its targets to modulate cellular processes related to these conditions.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a significant impact at the molecular and cellular levels.

Action Environment

The broad range of biological activities associated with benzofuran compounds suggests that they may be influenced by a variety of environmental factors .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” and similar compounds may have potential applications in drug discovery and development.

properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-7(16)13-12-15-14-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYUZLZZGQMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)